molecular formula C11H10BrN3OS B8079781 3-Bromo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

3-Bromo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B8079781
M. Wt: 312.19 g/mol
InChI Key: FYPXRJDQCCCQOC-UHFFFAOYSA-N
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Description

3-Bromo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1956319-08-6) is a brominated pyrazolo-pyrazinone derivative characterized by a thiophen-2-ylmethyl substituent at position 5 and a bromine atom at position 3 of the pyrazole ring. Its molecular formula is C₁₁H₁₀BrN₃OS, with a molecular weight of 312.19 g/mol. This compound is listed in commercial catalogs with a purity of 95% (MFCD29917121) and is primarily used in medicinal chemistry research as a heterocyclic building block . The thiophene moiety and bromine substituent confer distinct electronic and steric properties, making it a candidate for structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name

3-bromo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3OS/c12-9-6-13-15-4-3-14(11(16)10(9)15)7-8-2-1-5-17-8/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPXRJDQCCCQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)Br)C(=O)N1CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophen-2-ylmethylation: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using thiophen-2-ylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions and purification processes to ensure the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur atom in the thiophene ring.

    Coupling reactions: It can undergo coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Scientific Research Applications

3-Bromo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules, aiding in the understanding of their mechanisms of action.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The bromine atom and thiophen-2-ylmethyl group can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Bromine Substitution: The 3-bromo group in the target compound may increase reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs .
  • Thiophene vs. Phenyl Groups : The thiophen-2-ylmethyl group (logP ~2.5) offers moderate lipophilicity compared to benzyl (logP ~2.0) or 4-trifluoromethylphenyl (logP ~3.1), balancing solubility and membrane permeability .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : Thiophene-containing compounds are prone to oxidation by CYP450 enzymes, but bromine may sterically hinder metabolic sites .
  • Clearance : Cyclic derivatives (e.g., compound 2) exhibit lower clearance in mice compared to acyclic vinyl sulfones, though the target compound’s PK remains unstudied .
  • Toxicity: No data available for the target compound, but analogs with methylsulfonyl or trifluoromethyl groups show acceptable cytotoxicity (CC₅₀ > 50 µM in HEK293 cells) .

Biological Activity

3-Bromo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C11_{11}H10_{10}BrN3_3OS
  • Molecular Weight : 312.19 g/mol
  • CAS Number : 1956319-08-6
  • Purity : Minimum 95% .

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines. For instance, compounds related to this structure demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

2. Antimicrobial and Antitubercular Effects

Pyrazole compounds have been evaluated for their antimicrobial properties. In vitro studies revealed that certain derivatives exhibited strong activity against various bacterial strains and Mycobacterium tuberculosis (MTB), with some compounds achieving over 98% inhibition at specific concentrations .

3. Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their ability to inhibit cell growth in various cancer cell lines. For example, certain compounds showed significant inhibitory effects on non-small cell lung cancer lines (A549 and H441), with IC50_{50} values indicating potent activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors for enzymes involved in inflammatory pathways and cancer progression. For example, they may inhibit phosphodiesterase enzymes or aurora kinases .
  • Modulation of Cytokine Production : Compounds have been shown to downregulate the production of pro-inflammatory cytokines, which is critical in managing inflammatory diseases .

Case Studies

Several studies have documented the synthesis and evaluation of related pyrazole derivatives:

  • Study on Anti-inflammatory Activity :
    • Researchers synthesized a series of pyrazole derivatives and tested them for their ability to inhibit TNF-α and IL-6.
    • Results indicated that some compounds had comparable efficacy to traditional anti-inflammatory agents .
  • Antimicrobial Evaluation :
    • A set of pyrazole derivatives was screened against various bacterial strains.
    • The results demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria .
  • Anticancer Activity Assessment :
    • A study focused on the cell growth inhibitory effects of pyrazole compounds on lung cancer cell lines.
    • The findings revealed significant cytotoxicity, suggesting potential for further development as anticancer agents .

Q & A

Q. Advanced Research Focus

  • In vitro : A549 and H322 lung cancer cells are used to assess antiproliferative activity via MTT assays, with IC₅₀ values typically <10 µM . Caspase-3/7 activation and LC3-II accumulation (autophagy marker) are measured via fluorescence assays .
  • In vivo : Rodent models (e.g., V-maze tests) evaluate cognitive effects linked to mGluR2 modulation, with doses as low as 0.32 mg/kg showing receptor occupancy .

How do derivatives of this compound induce both apoptosis and autophagy in cancer cells?

Advanced Research Focus
Mechanistically, these derivatives activate intrinsic apoptosis by upregulating pro-apoptotic proteins (e.g., Bax) and inhibiting Bcl-2, while simultaneously inducing autophagy via AMPK/mTOR pathway modulation. Contradictions in dose-dependent effects (e.g., autophagy switching from pro-survival to lethal) require careful analysis using siRNA knockdowns of key regulators like Beclin-1 .

How can the same scaffold target both cancer (e.g., A549 cells) and neurological pathways (e.g., mGluR2)?

Advanced Research Focus
Substituent variation drives target selectivity. For anticancer activity, electron-withdrawing groups (e.g., Br at position 3) enhance caspase activation. For mGluR2 negative allosteric modulation (NAM), hydrophobic substituents (e.g., trifluoromethyl groups) improve binding to the receptor’s transmembrane domain. SAR studies show that 3-bromo derivatives prioritize anticancer activity, while 7-alkylsulfonyl groups favor mGluR2 NAM effects .

Which analytical techniques are critical for characterizing this compound and its derivatives?

Q. Basic Research Focus

  • X-ray crystallography : Resolves screw-boat conformations and intermolecular interactions (e.g., C–H⋯π) .
  • LCMS/HPLC : Confirms purity (>99%) and monitors reaction progress .
  • NMR : Assigns regiochemistry of bromine and thiophen-2-ylmethyl groups .

How do substituents at position 5 influence mGluR2 NAM potency and selectivity?

Advanced Research Focus
Hydrophobic substituents (e.g., phenethyl or trifluoromethylphenyl) at position 5 enhance mGluR2 NAM activity by 100-fold compared to unsubstituted analogs. Selectivity over mGluR3 is achieved via steric effects—bulky groups prevent binding to the mGluR3 orthosteric site. ADMET profiling shows improved CNS penetration for derivatives with logP values of 2.5–3.5 .

What pharmacokinetic (PK) properties are critical for in vivo efficacy in neurological models?

Advanced Research Focus
Key PK parameters include:

  • Brain-to-plasma ratio (Kp) : >0.5 for CNS targets like mGluR2.
  • Half-life (t₁/₂) : >4 hours to sustain receptor occupancy.
  • Dose-dependent receptor occupancy : Confirmed via ex vivo autoradiography in rodent brains .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Focus
Discrepancies often arise from assay conditions (e.g., serum concentration in cell culture) or structural variations. For example, autophagy induction in A549 cells is serum-dependent, requiring confirmation under nutrient-deprived conditions . Cross-validation using orthogonal assays (e.g., Western blotting for LC3-II and flow cytometry for apoptosis) is recommended. Meta-analyses of SAR data can identify outliers due to impurities or off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.